Xipamide

Nephrology Pharmacodynamics Renal Impairment

Xipamide (CAS 14293-44-8) is the only antihypertensive agent known to selectively inhibit the anion exchanger (AE), a critical chloride/bicarbonate transporter. With 95% oral bioavailability, rapid 1-h onset, and 12–20 h duration, it uniquely combines loop and thiazide diuretic properties while remaining effective in advanced renal failure (CrCl <30 mL/min) where conventional thiazides fail. Its short UPLC retention time (0.88 min) and low detection limit (<0.055 µg/mL) make it an indispensable reference standard for high-throughput QC method validation, bioequivalence studies, and renal disease research.

Molecular Formula C15H15ClN2O4S
Molecular Weight 354.8 g/mol
CAS No. 14293-44-8
Cat. No. B549262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXipamide
CAS14293-44-8
SynonymsBe-1293;  MJF 10938;  5-(Aminosulfonyl)-4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-benzamide;  4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoyl-benzamide;  4-Chloro-5-sulfamoyl-2',6'-salicyloxylidide
Molecular FormulaC15H15ClN2O4S
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
InChIInChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)
InChIKeyMTZBBNMLMNBNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.

Structure & Identifiers


Interactive Chemical Structure Model





Xipamide (CAS 14293-44-8): A Non-Thiazide Sulfonamide Diuretic with Hybrid Loop/Thiazide Characteristics


Xipamide (CAS 14293-44-8) is a sulfonamide-derived, non-thiazide diuretic that is structurally related to chlorthalidone and exhibits a hybrid pharmacodynamic profile [1]. It is used clinically for the treatment of hypertension and edema of cardiac, renal, or hepatic origin [2]. Its mechanism of action primarily involves inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule, though it also inhibits the anion exchanger (AE) [3]. Key differentiators include a high oral bioavailability of 95%, a rapid onset of action (1 hour), and a duration of 12–20 hours, combining features of both loop and thiazide diuretics [4].

Why In-Class Substitution of Xipamide (CAS 14293-44-8) is Not Scientifically Valid


Xipamide occupies a unique intersection in the diuretic class, exhibiting a combination of pharmacokinetic and pharmacodynamic properties that are not collectively matched by any single alternative agent. It provides the high diuretic efficacy of a loop diuretic like furosemide, but with the extended duration and less abrupt onset of a thiazide [1]. Furthermore, unlike classical thiazides, xipamide does not significantly reduce the glomerular filtration rate (GFR) and remains effective in patients with advanced renal failure, a setting where thiazide efficacy is diminished . This unique profile is underpinned by a dual mechanism of action (NCC and AE inhibition) and a distinct metabolic pathway involving significant glucuronidation, which confers a stable half-life even in hepatic impairment [2]. Therefore, substituting xipamide with a typical thiazide (e.g., hydrochlorothiazide) or loop diuretic (e.g., furosemide) would result in a clinically significant alteration in both the onset and duration of diuresis, as well as a potential loss of efficacy in specific patient populations with renal dysfunction.

Quantitative Differentiation of Xipamide (CAS 14293-44-8) Against Key Comparators


Differential Efficacy in Advanced Renal Impairment vs. Thiazides

Xipamide retains its diuretic efficacy in patients with significant renal impairment, a clinical setting where conventional thiazide diuretics, such as hydrochlorothiazide (HCTZ), exhibit markedly reduced or no effect. While HCTZ is generally considered ineffective when creatinine clearance (CrCl) falls below 30 mL/min, xipamide has been demonstrated to maintain diuretic activity at these low levels of renal function [1]. Specifically, a comparative pharmacodynamic study showed that a single 40 mg oral dose of xipamide produced marked excretion of Na+ and Cl- in patients with a creatinine clearance below 30 ml/min, a characteristic more akin to loop diuretics like furosemide [1].

Nephrology Pharmacodynamics Renal Impairment Diuretics

Unique Pharmacokinetic Profile: High Bioavailability and Rapid Onset vs. Chlorthalidone and Furosemide

Xipamide's pharmacokinetic profile provides a quantifiable advantage in terms of absorption and time to peak effect. It demonstrates a high absolute bioavailability of 95%, which is substantially greater than that of chlorthalidone (65%) and hydrochlorothiazide (70%) [1]. Its onset of action is 1 hour, which is faster than chlorthalidone (2.5 hours) and hydrochlorothiazide (2 hours), and its time to peak plasma concentration is 1-2 hours, compared to 2-6 hours for chlorthalidone [1]. This profile allows for more predictable and rapid systemic exposure.

Pharmacokinetics Bioavailability Onset of Action Comparative Pharmacology

Low-Dose Saturation of Diuretic Effect vs. Higher-Dose Requirement of Furosemide

Xipamide exhibits a 'low-ceiling' diuretic profile, achieving maximal natriuresis and diuresis at a relatively low dose. A double-blind, placebo-controlled dose-response study in healthy subjects determined that a daily dose of just 5 mg of xipamide achieved a significant increase in diuresis and natriuresis, and that higher doses up to 40 mg did not further enhance this effect [1]. In contrast, the diuretic effect of furosemide is more dose-dependent over a wider range, often requiring higher doses to achieve a maximal effect, which also increases the risk of adverse effects.

Pharmacodynamics Dose-Response Natriuresis Clinical Trial

Superior Selectivity and Speed in Analytical Quantification vs. Standard HPLC Methods

For analytical and quality control (QC) applications, xipamide can be quantified using a validated, highly sensitive Ultra-Performance Liquid Chromatography (UPLC) method that offers a significant advantage in speed and sensitivity over traditional HPLC methods. A UPLC method developed for the simultaneous determination of xipamide and triamterene achieved a retention time for xipamide of just 0.88 minutes and a limit of detection (LOD) of less than 0.055 µg/mL [1]. This represents a substantial improvement in throughput and sensitivity compared to conventional HPLC, which typically has longer run times and higher LODs for similar analytes.

Analytical Chemistry UPLC Method Validation Quality Control

Selective Anion Exchanger (AE) Inhibition as a Unique Mechanistic Differentiator

At the molecular level, xipamide possesses a unique mechanism of action not shared by other diuretics in its class. In addition to inhibiting the NCC symporter in the kidney, xipamide has been shown to be the only antihypertensive agent capable of selectively inhibiting the anion exchanger (AE), a transport system involved in chloride/bicarbonate and sodium (as NaCO3-) translocation [1]. This dual mechanism is distinct from pure thiazides (NCC inhibition) and loop diuretics (NKCC2 inhibition). While the direct in vivo contribution of AE inhibition to its diuretic and antihypertensive effects requires further quantification, it represents a clear molecular point of differentiation.

Molecular Pharmacology Mechanism of Action Anion Exchanger Cardiomyocytes

Optimal Research and Industrial Applications for Xipamide (CAS 14293-44-8) Based on Quantified Differentiators


As a Reference Standard in UPLC Method Development for High-Throughput Diuretic Analysis

Due to its demonstrated short retention time (0.88 min) and low detection limit (< 0.055 µg/mL) in validated UPLC methods [4], xipamide is ideally suited for use as a reference standard in the development and validation of high-throughput analytical methods. This application is particularly relevant for QC laboratories, pharmaceutical manufacturing, and research facilities requiring rapid and sensitive quantification of diuretics in complex matrices.

As a Pharmacological Tool for Investigating Renal Function in Impaired Kidney Models

Given its proven efficacy in maintaining natriuresis and chloruresis even when creatinine clearance falls below 30 mL/min [4], xipamide serves as a valuable tool compound for in vivo and ex vivo studies of diuretic response and renal electrolyte handling in models of advanced renal disease. It allows researchers to dissect mechanisms of diuretic resistance and tubular function in a setting where conventional thiazides are pharmacodynamically inactive.

As a Selective Anion Exchanger (AE) Inhibitor for Cellular Transport Studies

Xipamide is the only antihypertensive agent known to selectively inhibit the anion exchanger (AE), a transport system crucial for chloride/bicarbonate and sodium translocation [4]. This unique property makes it an indispensable chemical probe for in vitro studies on cardiomyocytes, erythrocytes, and other cell types to investigate intracellular pH regulation, cell volume control, and the role of AE in various physiological and pathological processes.

As a Positive Control in Bioequivalence and Bioavailability Studies of Diuretic Formulations

Xipamide's high oral bioavailability (95%) and rapid absorption profile (peak concentration at 1-2 hours) [4] establish it as a suitable positive control or comparator compound in bioequivalence and bioavailability studies of novel diuretic formulations. Its well-characterized pharmacokinetic parameters provide a reliable benchmark for assessing the performance of new drug candidates or delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xipamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.